molecular formula C12H15NO B3042471 3-Phenylazepan-2-one CAS No. 62596-14-9

3-Phenylazepan-2-one

Cat. No.: B3042471
CAS No.: 62596-14-9
M. Wt: 189.25 g/mol
InChI Key: NLCYUUFUDKEHDA-UHFFFAOYSA-N
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Description

3-Phenylazepan-2-one is an organic compound with the molecular formula C12H15NO. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. The phenyl group attached to the third carbon atom of the azepane ring imparts unique chemical properties to this compound. It is used in various chemical and pharmaceutical applications due to its structural versatility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropanoic acid with ammonia or an amine under dehydrating conditions to form the azepane ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide or thionyl chloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as acid-exchanged clays can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.

Major Products Formed:

Scientific Research Applications

3-Phenylazepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylazepan-2-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The phenyl group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. The nitrogen atom in the azepane ring can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Uniqueness: 3-Phenylazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. The presence of the carbonyl group at the second position allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-phenylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-11(8-4-5-9-13-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCYUUFUDKEHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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